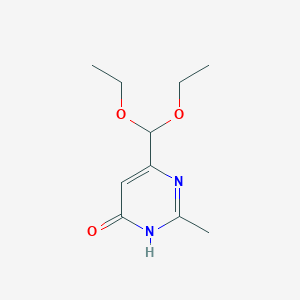

6-(Diethoxymethyl)-2-methylpyrimidin-4-OL

Description

Properties

IUPAC Name |

4-(diethoxymethyl)-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-4-14-10(15-5-2)8-6-9(13)12-7(3)11-8/h6,10H,4-5H2,1-3H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKYENPLILVCRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC(=O)NC(=N1)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 6-(Diethoxymethyl)-2-methylpyrimidin-4-OL

An In-depth Technical Guide to the Physicochemical Properties of 6-(Diethoxymethyl)-2-methylpyrimidin-4-ol

Foreword: A Practical Framework for Characterization

In the landscape of medicinal chemistry and drug discovery, pyrimidine derivatives represent a cornerstone scaffold, valued for their diverse biological activities.[1][2][3] The compound this compound (CAS No. 1820619-66-6) is a member of this vital chemical class. A thorough understanding of its physicochemical properties is not merely an academic exercise; it is a critical prerequisite for any meaningful research and development application, from ensuring reliable assay results to designing effective formulations.[4]

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive and practical framework for characterizing this compound. As direct experimental data for this specific molecule is not extensively published, this document emphasizes robust, validated methodologies for determining its key physicochemical parameters. We will move beyond simple data reporting to explain the causality behind experimental choices, empowering researchers to generate high-quality, reproducible data in their own laboratories.

Section 1: Chemical Identity and Structural Elucidation

A precise understanding of a compound's identity is the foundation of all subsequent analysis. This section details the known identifiers for this compound and explores its key structural features.

Core Identifiers

All experimental work should begin by confirming the identity and purity of the starting material. The core identifiers for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1820619-66-6 | [5][6][7] |

| Molecular Formula | C₁₀H₁₆N₂O₃ | [5][6] |

| Molecular Weight | 212.25 g/mol | [5][6][7] |

| IUPAC Name | This compound | [5] |

| Synonym(s) | 4-(diethoxymethyl)-2-methyl-1H-pyrimidin-6-one | [5] |

| Purity (Typical) | ≥95% | [5] |

| Storage Conditions | Inert atmosphere, 2-8°C | [7] |

Structural Analysis: The Tautomeric Nature

The pyrimidin-4-ol scaffold exists in equilibrium with its tautomeric keto form, 1H-pyrimidin-6-one.[5] This equilibrium is a critical consideration as the dominant tautomer can influence hydrogen bonding potential, crystal packing, and receptor interactions. The solvent environment and pH can shift this equilibrium. Spectroscopic analysis is essential to understand the predominant form under specific experimental conditions.

Caption: Tautomeric equilibrium of the pyrimidine core.

Section 2: Experimental Determination of Physicochemical Properties

This section provides detailed, self-validating protocols for measuring the most critical physicochemical parameters. The emphasis is on methodologies that are widely applicable to pyrimidine derivatives and can be readily implemented.

Aqueous Solubility

Poor aqueous solubility is a primary cause of failure in drug development. Therefore, its accurate determination is paramount. We will describe two key measurements: kinetic and thermodynamic solubility.

This method is ideal for early-stage discovery, providing a rapid assessment of solubility from a Dimethyl Sulfoxide (DMSO) stock solution. It measures the concentration at which the compound precipitates when a concentrated DMSO solution is diluted into an aqueous buffer.

Causality: This protocol mimics the conditions of many in vitro biological assays where compounds are introduced via DMSO. The resulting value is "kinetic" because it reflects the rapid precipitation from a supersaturated solution, not the true equilibrium state.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Buffer Preparation: Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

-

Serial Dilution: In a 96-well microplate, add the aqueous buffer to each well.

-

Compound Addition: Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer to achieve the desired final concentrations, ensuring the final DMSO concentration remains low (typically ≤1-2%) to minimize co-solvent effects.

-

Incubation: Seal the plate and shake vigorously on a plate shaker for 1-2 hours at a controlled room temperature (e.g., 25°C).

-

Precipitation Measurement: Measure the turbidity of each well using a nephelometer or determine the concentration of the dissolved compound in the supernatant (after centrifugation) using a UV-Vis plate reader by comparing absorbance to a calibration curve.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

Caption: High-throughput workflow for kinetic solubility determination.

This is the "gold standard" method, measuring the true equilibrium solubility of a compound in a given solvent. It is more time and resource-intensive but provides the most accurate and relevant value for biopharmaceutical assessment.

Causality: This protocol ensures that the solid compound is in equilibrium with the dissolved compound, representing the maximum amount of substance that can be dissolved under thermodynamic stability. This value is critical for predicting oral absorption.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the test medium (e.g., PBS, pH 7.4) in a glass vial. The presence of undissolved solid at the end of the experiment is essential to confirm that saturation was achieved.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. For many compounds, 24-48 hours is adequate, but this should be confirmed by measuring the concentration at successive time points (e.g., 24, 48, and 72 hours) until it remains constant.

-

Phase Separation: After equilibration, allow the suspension to stand, or centrifuge it at high speed to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., 50:50 acetonitrile:water) and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve.

Lipophilicity (Log P)

Lipophilicity is a measure of a compound's preference for a lipid (non-polar) versus an aqueous (polar) environment. It is a key determinant of membrane permeability and other ADME properties.[4] The partition coefficient (Log P) is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous phase (water) at equilibrium.

Causality: This classic method directly measures the partitioning of the compound between two immiscible phases, providing an empirical value for its lipophilicity. The use of n-octanol is the industry standard as it is believed to be a good mimic of physiological lipid bilayers.[4]

Methodology:

-

Phase Preparation: Prepare a solution of the compound in the aqueous phase (e.g., water or buffer). The starting concentration should be accurately known.

-

Partitioning: In a separatory funnel or vial, combine a known volume of the aqueous solution with an equal volume of n-octanol (pre-saturated with the aqueous phase).

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 30 minutes) to facilitate partitioning, then allow the layers to separate completely. Centrifugation can aid in this separation.

-

Quantification: Determine the concentration of the compound in the aqueous phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The concentration in the n-octanol phase is determined by mass balance (initial aqueous concentration minus final aqueous concentration). The Log P is then calculated as: Log P = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Ionization Constant (pKa)

The pKa is the pH at which a compound is 50% ionized and 50% in its neutral form. Since most drugs are weak acids or bases, their pKa dictates their charge state, which in turn profoundly affects their solubility, permeability, and receptor binding.[8] Given the nitrogen atoms in the pyrimidine ring and the hydroxyl group, this compound is expected to have at least one pKa value.

Causality: This method involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The inflection point of the resulting pH vs. volume curve corresponds to the pKa, where the compound's buffering capacity is maximal.[9]

Methodology:

-

Solution Preparation: Accurately weigh the compound and dissolve it in a known volume of water, often with a small amount of co-solvent (like methanol or DMSO) if solubility is low. An inert electrolyte (e.g., KCl) is added to maintain constant ionic strength.

-

Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Add small, precise increments of a standardized titrant (e.g., 0.1 M HCl for a basic pKa or 0.1 M NaOH for an acidic pKa) using a burette.

-

Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, which can be identified as the inflection point of the sigmoid curve.[9] This is most accurately found by plotting the first derivative of the curve (ΔpH/ΔV vs. V), where the peak corresponds to the equivalence point.

Caption: Workflow for pKa determination via potentiometric titration.

Section 3: Summary and Application in Research

The data obtained from the protocols above provide a comprehensive physicochemical profile essential for guiding research and development.

Summary of Physicochemical Properties

The table below should be populated with experimentally determined data for this compound.

| Parameter | Recommended Method | Significance in Drug Development |

| Kinetic Solubility | High-Throughput Nephelometry/UV-Vis | Indicates potential issues in in vitro screening assays. |

| Thermodynamic Solubility | Shake-Flask (HPLC-UV) | Key for predicting oral absorption and guiding formulation. |

| Lipophilicity (Log P) | Shake-Flask (HPLC-UV) | Influences membrane permeability, metabolism, and toxicity. |

| Ionization Constant (pKa) | Potentiometric Titration | Determines charge state, affecting solubility, permeability, and target binding. |

Application of Data

-

For Medicinal Chemists: This profile guides structure-activity relationship (SAR) and structure-property relationship (SPR) studies. For example, if solubility is low, modifications can be made to the structure to introduce more polar groups.

-

For Pharmacologists and Biologists: Understanding solubility is crucial for designing experiments and interpreting biological data. A compound precipitating in an assay can lead to false negatives or irreproducible results. The pKa value helps in understanding how the compound will behave in different physiological compartments with varying pH.

-

For Formulation Scientists: The solubility, pKa, and lipophilicity data are fundamental inputs for developing a suitable dosage form, whether for preclinical studies or eventual clinical use.

References

- BenchChem. (n.d.). Solubility and stability testing of novel pyrimidine derivatives.

- Baluja, S., Hirapara, A., & Lava, D. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546.

- National Center for Biotechnology Information. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed Central.

- National Center for Biotechnology Information. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PubMed Central.

- Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K.

- SemOpenAlex. (n.d.). Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds.

- Semantic Scholar. (n.d.). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking.

- Fluorochem. (n.d.). This compound.

- Taylor & Francis Online. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery.

- ResearchGate. (n.d.). Solubility of a series of pyrimidine derivatives in methanol at 293.15 TO 313.15 K | Request PDF.

- BenchChem. (n.d.). Technical Guide: Solubility Profile of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.

- National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values.

- American Custom Chemicals Corporation. (n.d.). This compound, 95% Purity, C10H16N2O3, 1 gram.

- BLDpharm. (n.d.). 1820619-66-6|this compound.

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. calpaclab.com [calpaclab.com]

- 7. 1820619-66-6|this compound|BLD Pharm [bldpharm.com]

- 8. metaphactory [semopenalex.org]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Pyrimidine Derivatives from Ethyl 2-Cyano-4,4-diethoxybutyrate

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This technical guide provides a comprehensive exploration of the synthesis of functionalized pyrimidine derivatives, utilizing ethyl 2-cyano-4,4-diethoxybutyrate as a versatile and strategic starting material. We will delve into the mechanistic underpinnings of the core cyclization reactions, present detailed, field-proven experimental protocols, and discuss the strategic importance of the resulting intermediates in the synthesis of complex pharmaceutical targets. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this synthetic pathway for the discovery and development of novel therapeutics.

Introduction: The Enduring Significance of the Pyrimidine Core

Pyrimidines, or 1,3-diazines, are six-membered heterocyclic aromatic compounds that are fundamental to life itself as essential components of nucleic acids (cytosine, thymine, and uracil).[1][3] This inherent biological relevance has made pyrimidine derivatives a "privileged scaffold" in drug discovery.[4] The structural versatility of the pyrimidine ring allows for substitution at multiple positions, enabling the fine-tuning of physicochemical properties and pharmacological activities.[3] Consequently, pyrimidine-based drugs are prevalent across a wide spectrum of therapeutic areas, from anticancer agents like 5-Fluorouracil and Ibrutinib to antiviral medications and CNS depressants.[1][5]

The strategic synthesis of substituted pyrimidines is therefore a critical endeavor. The selection of the starting materials dictates the substitution pattern of the final product. Ethyl 2-cyano-4,4-diethoxybutyrate offers a unique advantage: it incorporates a protected aldehyde functionality (the diethoxyacetal group) alongside the requisite cyanoacetate moiety for pyrimidine ring formation. This latent aldehyde provides a synthetic handle for subsequent, often complex, annulation reactions to build fused heterocyclic systems, making it a highly valuable precursor.

The Key Precursor: Ethyl 2-Cyano-4,4-diethoxybutyrate

Ethyl 2-cyano-4,4-diethoxybutyrate (CAS 52133-67-2) is a colorless to pale yellow liquid that serves as the central building block in the syntheses described herein.[6] Its structure combines the essential features for pyrimidine synthesis: an activated methylene group flanked by a nitrile and an ester, and a protected aldehyde equivalent for post-cyclization functionalization.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 52133-67-2 | [6][7] |

| Molecular Formula | C₁₁H₁₉NO₄ | [8] |

| Molecular Weight | 229.27 g/mol | [8] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Synonyms | Ethyl 2,2-diethoxyethylcyanoacetate, Ethyl 2-cyano-4,4-diethoxybutanoate | [6][7] |

Synthesis of the Precursor

While commercially available, understanding the synthesis of the starting material provides valuable context for purity assessment and potential scale-up. A common method involves the alkylation of ethyl 2-cyanoacetate with a protected bromoacetaldehyde, such as 2-bromo-1,1-diethoxyethane or its dimethoxy analogue.[9]

-

Causality of Experimental Choice : The use of an excess of the relatively inexpensive ethyl 2-cyanoacetate helps to drive the reaction to completion and minimize undesired dialkylation products. Potassium carbonate serves as a cost-effective base, while potassium iodide acts as a catalyst (via the Finkelstein reaction) to enhance the reactivity of the alkylating agent.

A representative workflow for this preparation is outlined below.

Caption: Workflow for the synthesis of the key precursor.

Core Directive: Pyrimidine Ring Formation

The most widely employed method for constructing the pyrimidine ring from a 1,3-dicarbonyl equivalent is the condensation with an N-C-N fragment such as guanidine, urea, or thiourea.[10] This reaction proceeds via a base-catalyzed cascade of nucleophilic addition and cyclization.

Mechanistic Overview

The reaction is typically initiated by a strong base, such as sodium ethoxide, which deprotonates the α-carbon of the cyanoester, creating a potent nucleophile. This carbanion then attacks one of the electrophilic carbons of the N-C-N reagent (e.g., guanidine). A subsequent intramolecular cyclization, driven by the attack of a nitrogen atom onto the ester carbonyl, forms a six-membered ring intermediate. Elimination of ethanol and tautomerization then yield the stable, aromatic pyrimidine product.

Caption: Mechanistic steps of the pyrimidine ring formation.

Synthetic Route via a Mercaptopyrimidine Intermediate

A robust and well-documented two-step approach involves an initial condensation with thiourea, followed by desulfurization. This method is often favored due to the crystallinity of the intermediate and the high efficiency of the desulfurization step.

Step 1: Synthesis of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol

This step involves the base-catalyzed cyclocondensation of ethyl 2-cyano-4,4-diethoxybutyrate with thiourea.

-

Expertise & Causality : Sodium ethoxide is used as the base to match the solvent (ethanol), preventing transesterification side reactions. The reaction is run under reflux to provide the necessary activation energy for the cyclization. Neutralization with acid precipitates the product, which is often an amphoteric species, least soluble at its isoelectric point.

Step 2: Desulfurization to 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol

The 2-mercapto group is reductively cleaved using Raney Nickel, a sponge-like nickel catalyst saturated with hydrogen.

-

Trustworthiness : The reaction's progress must be carefully monitored (e.g., by TLC or LC/MS) because over-reduction is possible. The use of aqueous ammonia helps to keep the starting material in solution and facilitates the reaction. Filtering through diatomaceous earth (Celite) is critical for completely removing the fine Raney Nickel particles from the product solution.

Experimental Protocols

The following protocols are presented as self-validating systems, providing detailed steps for achieving the desired transformations.

Protocol: Two-Step Synthesis of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol[11]

Part A: Synthesis of 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-hydroxypyrimidine

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere (N₂), add sodium metal (9.02 g, 392.55 mmol) in portions to absolute ethanol (250 mL). Allow the reaction to proceed until all sodium has dissolved.

-

Addition of Reagents: To the freshly prepared sodium ethoxide solution, add thiourea (29.88 g, 392.55 mmol). Stir for 15 minutes, then add ethyl 2-cyano-4,4-diethoxybutyrate (30 g, 130.85 mmol) dropwise over 30 minutes.

-

Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC until the starting cyanoester is consumed.

-

Workup and Isolation: Cool the reaction mixture to room temperature and quench by adding water (100 mL). Remove the ethanol under reduced pressure. Dissolve the resulting residue in water (100 mL) and cool in an ice bath. Neutralize the solution to pH 7 by the slow addition of 3N hydrochloric acid, keeping the temperature below 10 °C.

-

Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum to yield the mercaptopyrimidine intermediate.

Part B: Synthesis of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol

-

Dissolution: In a suitable reaction vessel, dissolve the mercaptopyrimidine intermediate (11.6 mmol) from Part A in a mixture of deionized water (150 mL) and aqueous ammonia solution (9 mL).

-

Reaction: Heat the solution to 90°C. Add a slurry of Raney Nickel in water in small portions (2-3 mL at a time) until the desulfurization is complete, as monitored by TLC and LC/MS.

-

Filtration: Cool the mixture to room temperature and carefully filter through a pad of diatomaceous earth to remove the catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet at all times.

-

Isolation: Wash the filter cake with water (2 x 25 mL). Combine the aqueous filtrates and lyophilize (freeze-dry) to obtain the final product as an off-white powder.

| Step | Product | Reported Yield | Reference |

| Part B | 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol | 85% |

Application in Advanced Synthesis: A Gateway to Pyrrolo[2,3-d]pyrimidines

The synthesized 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol is not typically an endpoint but a high-value intermediate. The diethoxyethyl side chain is a masked aldehyde, which can be unmasked under acidic conditions to trigger a subsequent intramolecular cyclization, forming a fused pyrrole ring. This transformation is the gateway to the 7H-pyrrolo[2,3-d]pyrimidine core, a key structural motif in many kinase inhibitors, including Tofacitinib and Ruxolitinib.[9][11]

The overall synthetic strategy can be visualized as follows:

Caption: Synthetic pathway to advanced pharmaceutical intermediates.

This subsequent transformation involves treating the pyrimidine intermediate with a strong acid (e.g., HCl), which hydrolyzes the acetal to the corresponding aldehyde.[9] The liberated aldehyde then undergoes an intramolecular electrophilic substitution with the electron-rich pyrimidine ring, followed by dehydration, to yield the fused bicyclic system of 7H-pyrrolo[2,3-d]pyrimidin-4-ol.[9] Further chlorination provides a versatile handle for introducing various nucleophiles in the development of targeted therapeutics.

Conclusion

The synthesis of pyrimidine derivatives from ethyl 2-cyano-4,4-diethoxybutyrate represents a powerful and strategic approach in modern medicinal chemistry. The pathway provides efficient access to highly functionalized pyrimidine intermediates, such as 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol, which are pivotal for the construction of more complex, biologically active molecules. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists engaged in the design and synthesis of novel pyrimidine-based therapeutics, underscoring the enduring importance of this heterocyclic scaffold in the quest for new medicines.

References

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).

- Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). PMC.

- Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. (n.d.). MDPI.

- Synthesis, reactions, and applications of pyrimidine deriv

- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Source Not Found.

- Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines. (n.d.).

- METHOD OF MANUFACTURING 4-CHLORO-7H-PYRROLO[2,3-d]PYRIMIDINE. (n.d.).

- SYNTHESIS OF PYRIMIDINE DERIV

- ethyl 2-Cyano-4,4-diethoxybutyr

- Ethyl 2-Cyano-4,4-diethoxybutyrate. (n.d.).

- Synthesis of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. (n.d.). Benchchem.

- An In-depth Technical Guide to 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. (n.d.). Benchchem.

- Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. (2024). PMC.

- SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025).

- ETHYL 2-CYANO-4,4-DIETHOXYBUTYR

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS 52133-67-2: ethyl 2-Cyano-4,4-diethoxybutyrate [cymitquimica.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. WO2018029641A1 - METHOD OF MANUFACTURING 4-CHLORO-7H-PYRROLO[2,3-d]PYRIMIDINE - Google Patents [patents.google.com]

- 10. bu.edu.eg [bu.edu.eg]

- 11. CN107722012B - Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines - Google Patents [patents.google.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Biological Activity of Pyrimidine Derivatives

Abstract

The pyrimidine nucleus stands as a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in essential biomolecules and its remarkable therapeutic versatility.[1] As a fundamental component of nucleic acids (cytosine, thymine, and uracil), the pyrimidine scaffold is inherently biocompatible, offering a unique framework for interaction with a multitude of biological targets.[2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, leading to the development of numerous clinically successful drugs for treating cancer, microbial infections, and viral diseases.[4][5] This guide provides a comprehensive technical overview of the biological activities of pyrimidine derivatives, with a specialized focus on their role as kinase inhibitors in oncology. We will explore the structure-activity relationships, delve into the mechanisms of action, and provide detailed experimental protocols for synthesis and biological evaluation, designed for researchers, scientists, and drug development professionals.

The Pyrimidine Core: A Foundation for Drug Design

The six-membered heterocyclic ring of pyrimidine, with nitrogen atoms at positions 1 and 3, possesses unique physicochemical properties that make it an exceptional scaffold in drug discovery.[3] These nitrogen atoms can act as both hydrogen bond donors and acceptors, enabling precise and high-affinity interactions with the active sites of enzymes and receptors. Furthermore, the pyrimidine ring is highly amenable to chemical modification at its 2, 4, 5, and 6 positions.[4] This synthetic tractability allows medicinal chemists to systematically alter steric, electronic, and lipophilic properties, thereby fine-tuning the compound's potency, selectivity, and pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

Spectrum of Biological Activities

The structural versatility of the pyrimidine core has given rise to derivatives with a wide array of therapeutic applications.[3][6][7]

Anticancer Activity

The most profound impact of pyrimidine derivatives has been in oncology.[8][9] These compounds can exert anticancer effects through various mechanisms, including the inhibition of protein kinases, which are crucial enzymes controlling cell growth, differentiation, and survival.[10] Dysregulation of kinase signaling is a hallmark of many cancers, making them prime therapeutic targets.

Mechanism of Action: Kinase Inhibition Many pyrimidine-based anticancer agents function as ATP-competitive inhibitors. They are designed to mimic the purine ring of ATP, allowing them to bind to the ATP-binding pocket of a target kinase. This occupation of the active site prevents the phosphorylation of substrate proteins, thereby interrupting the downstream signaling pathways that drive cancer cell proliferation and survival. Prominent examples of kinases targeted by pyrimidine derivatives include Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Aurora Kinases.[11][12]

Below is a diagram illustrating the inhibition of the EGFR signaling pathway by a pyrimidine-based inhibitor.

Caption: EGFR signaling pathway inhibited by a pyrimidine derivative.

Antimicrobial Activity

Pyrimidine derivatives have been successfully developed as potent antibacterial and antifungal agents.[3][13] They often work by targeting essential microbial enzymes that are distinct from their mammalian counterparts, providing a window of therapeutic selectivity. For example, Trimethoprim, a well-known pyrimidine-based antibacterial, selectively inhibits bacterial dihydrofolate reductase, an enzyme critical for nucleotide synthesis.[9] The structural modifications on the pyrimidine ring are crucial, as electronegative substituents have been shown to increase microbiological activity.[14]

Antiviral Activity

The foundational role of pyrimidines in nucleic acids makes them ideal candidates for developing antiviral agents.[15] Many antiviral pyrimidine derivatives are nucleoside analogs that, once incorporated into the viral DNA or RNA, terminate chain elongation or act as competitive inhibitors of viral polymerases.[9] These compounds have shown efficacy against a wide range of viruses, including influenza virus, herpes virus, hepatitis B and C, and HIV.[16][17]

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the core ring.[2][6] Understanding these structure-activity relationships (SAR) is fundamental to rational drug design.

| Position | Type of Substituent | Influence on Biological Activity |

| C2 | Amino groups, small alkyl chains | Often crucial for hydrogen bonding in kinase active sites. Can be modified to enhance selectivity.[11] |

| C4 | Anilino, aminoalkylamino groups | Key interaction point for many kinase inhibitors (e.g., EGFR inhibitors). Modifications here heavily impact potency.[4][18] |

| C5 | Halogens, cyano, methoxy groups | Can modulate electronic properties and lipophilicity, affecting cell permeability and metabolic stability.[19] |

| C6 | Alkyl, aryl groups | Can provide additional hydrophobic interactions with the target protein, often enhancing binding affinity.[19] |

Experimental Protocols

This section provides validated, step-by-step methodologies for the synthesis and biological evaluation of pyrimidine derivatives.

General Synthesis: The Biginelli Reaction

The Biginelli reaction is a classic and efficient one-pot, three-component synthesis for creating dihydropyrimidine scaffolds, which can be further modified.[15]

Objective: To synthesize a dihydropyrimidine core structure.

Materials:

-

An aldehyde (e.g., benzaldehyde)

-

A β-ketoester (e.g., ethyl acetoacetate)

-

Urea or thiourea

-

Ethanol

-

Catalytic amount of a Lewis acid (e.g., YbCl₃) or Brønsted acid (e.g., HCl)[20]

-

Round-bottom flask, condenser, heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea/thiourea (1.2 mmol) in ethanol (10 mL).

-

Catalysis: Add a catalytic amount of the chosen acid catalyst. The causality here is that the acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and initiating the reaction cascade.

-

Reflux: Attach a condenser and heat the mixture to reflux (approximately 78°C for ethanol) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

-

Characterization: Confirm the structure of the synthesized compound using analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[21]

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.[8]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a pyrimidine derivative against a cancer cell line.

Materials:

-

Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test pyrimidine derivative (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well microplate

-

Microplate reader

Caption: Standard workflow for the MTT cell viability assay.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours. This duration is chosen to allow sufficient time for the compound to exert its cytotoxic or cytostatic effects.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The causality is that viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Clinically Approved Pyrimidine-Based Drugs

The success of the pyrimidine scaffold is underscored by the number of FDA-approved drugs that incorporate this core structure.[22][23] These drugs span a wide range of therapeutic areas, validating the platform's versatility.[24][25]

| Drug Name | Primary Target(s) | Therapeutic Indication |

| Imatinib | BCR-Abl, c-KIT, PDGFR | Chronic Myeloid Leukemia, GIST |

| Gefitinib | EGFR Kinase | Non-Small Cell Lung Cancer[18] |

| 5-Fluorouracil | Thymidylate Synthase | Colorectal, Breast, Stomach Cancer[8][9] |

| Idelalisib | PI3Kδ | Chronic Lymphocytic Leukemia[26] |

| Zidovudine (AZT) | HIV Reverse Transcriptase | HIV/AIDS[8][9] |

| Rosuvastatin | HMG-CoA Reductase | Hypercholesterolemia |

Conclusion and Future Perspectives

The pyrimidine scaffold remains an elite and privileged structure in modern drug discovery.[5] Its inherent biological significance and synthetic tractability have enabled the development of a multitude of life-saving therapeutics. The continued exploration of pyrimidine derivatives, particularly as kinase inhibitors and novel antimicrobial and antiviral agents, holds immense promise.[1][16][27] Future research will likely focus on designing next-generation derivatives with enhanced selectivity to minimize off-target effects, overcome drug resistance mechanisms, and improve therapeutic outcomes for a wide range of diseases.[24]

References

- The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery. Benchchem.

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry.

- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI.

- Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research.

- An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.

- Recent Advances in Pyrimidine-Based Drugs. MDPI.

- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules.

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.

- Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate.

- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed.

- SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University.

- Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry.

- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed.

- Pyrimidine synthesis. Organic Chemistry Portal.

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry.

- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. IOSR Journal of Pharmacy and Biological Sciences.

- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Asian Journal of Pharmaceutical and Clinical Research.

- Synthesis and anti-influenza virus activity of novel pyrimidine derivatives. Antiviral Research.

- Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Oriental Journal of Chemistry.

- Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica.

- Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers.

- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.

- Synthesis and antibacterial properties of pyrimidine derivatives. PubMed.

- A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. IJCRT.org.

- Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review. PubMed.

- Review on Antimicrobial Activity of Pyrimidine. ProQuest.

- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. International Journal of Pharmaceutical Sciences Review and Research.

- Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. PubMed.

- Application Notes and Protocols for Pyrimidine Derivatives as Kinase Inhibitors. Benchchem.

- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules.

- FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. PubMed.

- RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. ResearchGate.

- Recent Advances in Pyrimidine-Based Drugs. PubMed.

- Synthesis and comparing the antibacterial activities of pyrimidine derivatives. Journal of Chemical Sciences.

- Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Ovid.

- pyrimidine derivatives with antiviral activity A series of Substituted... ResearchGate.

- SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... ResearchGate.

- The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Future Medicinal Chemistry.

- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Medicinal Chemistry Letters.

- Pyrimidine Derivatives as Anticancer Agents. Encyclopedia.pub.

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry.

- FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. ResearchGate.

- The Chemistry Behind Pharmaceuticals: Focusing on Pyrimidine Building Blocks. CE Life.

- FDA approved fused-pyrimidines as potential PI3K inhibitors: a computational repurposing approach. Journal of Biomolecular Structure and Dynamics.

- FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application. European Journal of Medicinal Chemistry.

- Mechanism of action of pyrimidine analogues. ResearchGate.

- FDA‐approved pyrimidine‐containing drugs. [Color figure can be viewed at wileyonlinelibrary.com]. ResearchGate.

- Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. Future Medicinal Chemistry.

Sources

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

- 3. wjarr.com [wjarr.com]

- 4. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]

- 5. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. sciensage.info [sciensage.info]

- 9. ijcrt.org [ijcrt.org]

- 10. researchgate.net [researchgate.net]

- 11. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 16. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review [ouci.dntb.gov.ua]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. bu.edu.eg [bu.edu.eg]

- 21. ijpsjournal.com [ijpsjournal.com]

- 22. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]

An In-depth Technical Guide to 6-(Diethoxymethyl)-2-methylpyrimidin-4-ol: A Versatile Building Block in Organic Synthesis

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities and its capacity for hydrogen bonding and bioisosteric replacement of phenyl rings.[1][2][3] This guide focuses on a particularly valuable derivative, 6-(Diethoxymethyl)-2-methylpyrimidin-4-ol (CAS No: 1820619-66-6). The strategic placement of a diethoxymethyl group—a stable and reliable masked aldehyde—at the C6 position provides a unique synthetic handle for elaborate molecular construction. This document provides an in-depth analysis of its properties, synthesis, and strategic application, offering researchers and drug development professionals a practical framework for leveraging this building block in the synthesis of complex, high-value molecules.

Core Characteristics and Physicochemical Properties

This compound is a stable, crystalline solid under standard conditions. Its structure features the 2-methylpyrimidin-4-ol core, which exists in tautomeric equilibrium with its 4(3H)-pyrimidinone form. The key to its synthetic utility lies in the C6-diethoxymethyl group, an acetal that serves as a robust protecting group for a formyl (aldehyde) moiety.[4][5]

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| CAS Number | 1820619-66-6 | [6][7][8] |

| Molecular Formula | C₁₀H₁₆N₂O₃ | [6][8] |

| Molecular Weight | 212.25 g/mol | [7][8] |

| IUPAC Name | This compound | [6] |

| Synonym | 4(3H)-Pyrimidinone, 6-(diethoxymethyl)-2-methyl- | [8] |

| Purity | Typically ≥95% | [8] |

| Storage | Inert atmosphere, 2-8°C | [7] |

| SMILES | CCOC(OCC)C1=CC(O)=NC(C)=N1 | [6] |

Strategic Value in Multi-Step Synthesis

The primary value of this building block is twofold, stemming from two distinct reactive sites: the pyrimidine ring itself and the masked aldehyde at the C6 position. This allows for orthogonal chemical strategies where one part of the molecule can be modified while the other remains inert until its specific reactivity is desired.

The Pyrimidine Core: A Platform for Derivatization

The 2-methylpyrimidin-4-ol core is a versatile scaffold. The hydroxyl group at the C4 position is weakly acidic and can be deprotonated to form a pyrimidinolate salt, which can then undergo O-alkylation.[9] More importantly, the hydroxyl group can be converted into a superior leaving group, most commonly a chloride, by treatment with reagents like phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅). This transformation is critical as it activates the C4 position for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide array of nitrogen, oxygen, or sulfur-based nucleophiles. This is a foundational strategy for building libraries of potential kinase inhibitors and other targeted therapeutics.[2]

The Diethoxymethyl Group: A Masked Aldehyde

In complex syntheses, the direct presence of a reactive functional group like an aldehyde can interfere with preceding chemical steps (e.g., reactions involving strong nucleophiles or bases). The diethoxymethyl group (a diethyl acetal) provides an elegant solution by "masking" the aldehyde.[4][5]

-

Stability: Acetals are stable to bases, organometallic reagents, hydrides, and many oxidizing and reducing agents.

-

Deprotection: The aldehyde can be readily unmasked when needed via acid-catalyzed hydrolysis, typically using aqueous acids like HCl or H₂SO₄, or with Lewis acids.[10]

This "protect-operate-deprotect" strategy allows for the selective execution of chemical transformations on the pyrimidine core before revealing the aldehyde for subsequent reactions such as:

-

Reductive amination to introduce substituted amino-methyl groups.

-

Wittig reactions to form alkenes.

-

Condensation reactions to build new heterocyclic rings.

The following diagram illustrates the strategic workflow for utilizing this building block.

Diagram 1: Orthogonal synthetic strategies enabled by the building block.

Synthesis and Experimental Protocols

While the specific synthesis of this compound is not extensively detailed in publicly available literature, its preparation can be reliably inferred from established pyrimidine synthesis methodologies.[1][11] The most common approach is the Principal Synthesis , involving the cyclocondensation of a β-dicarbonyl compound (or its equivalent) with an N-C-N containing species like an amidine.[1]

Proposed Synthesis of the Building Block

The synthesis would logically proceed via the condensation of ethyl 4,4-diethoxy-3-oxobutanoate (a β-ketoester containing the required masked aldehyde) with acetamidine .

Diagram 2: Plausible synthesis route for the title compound.

Protocol 1: Chlorination of the Pyrimidine Core

This protocol describes the conversion of the 4-hydroxyl group to a 4-chloro group, a critical activation step for subsequent SNAr reactions.

-

1. Reaction Setup: To a stirred solution of this compound (1.0 equiv.) in phosphoryl chloride (POCl₃, 5-10 equiv.), add a catalytic amount of N,N-dimethylformamide (DMF, 0.1 equiv.) at 0 °C.

-

2. Reaction: Slowly warm the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

3. Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The pH is then neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

4. Extraction and Purification: The aqueous layer is extracted three times with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product, 4-chloro-6-(diethoxymethyl)-2-methylpyrimidine, can be purified by column chromatography on silica gel.

Protocol 2: Deprotection and Reductive Amination of the C6-Aldehyde

This two-step protocol demonstrates the unmasking of the aldehyde and its subsequent conversion into an amine-containing side chain.

-

Step A: Deprotection (Hydrolysis)

-

1. Reaction Setup: Dissolve the starting acetal (e.g., the 4-chloro derivative from Protocol 1) (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and 1M aqueous hydrochloric acid (HCl) (e.g., a 3:1 v/v ratio).

-

2. Reaction: Stir the mixture at room temperature for 4-8 hours, or until TLC/LC-MS analysis confirms the complete consumption of the starting material and formation of the corresponding aldehyde.

-

3. Work-up: Neutralize the reaction with a saturated aqueous NaHCO₃ solution and extract the product with ethyl acetate. Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo. The crude aldehyde is often used directly in the next step without further purification.

-

-

Step B: Reductive Amination

-

1. Imine Formation: Dissolve the crude aldehyde from Step A (1.0 equiv.) and a primary or secondary amine (1.1 equiv.) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add a mild dehydrating agent such as sodium triacetoxyborohydride (STAB, 1.5 equiv.). A small amount of acetic acid (catalytic) can be added to facilitate imine formation.

-

2. Reduction: Stir the reaction at room temperature for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.

-

3. Work-up and Purification: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with the same solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The final product is purified by silica gel column chromatography or preparative HPLC.

-

Applications in Medicinal Chemistry

The synthetic flexibility of this compound makes it an attractive starting point for various drug discovery programs. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][3]

-

Kinase Inhibitors: The 2,4,6-trisubstituted pyrimidine scaffold is a classic template for ATP-competitive kinase inhibitors. The C4 position, after activation, can be functionalized with an amine-containing fragment that interacts with the hinge region of the kinase ATP-binding site. The C6 side chain, derived from the aldehyde, can be tailored to occupy the solvent-exposed region or other nearby pockets, thereby enhancing potency and selectivity.[12][13]

-

Dipeptidyl Peptidase-4 (DPP4) Inhibitors: Fused pyrimidine systems, such as imidazo[1,2-a]pyrimidines, have been developed as potent DPP4 inhibitors for the treatment of type 2 diabetes.[14] The aldehyde functionality of the title compound could be used to construct such fused ring systems or to introduce key binding motifs.

-

Antiviral and Anticancer Agents: The pyrimidine ring is a bioisostere of purine and is a fundamental component of nucleosides. Modifications at the C4 and C6 positions can lead to compounds that interfere with DNA/RNA synthesis or other critical cellular pathways in viruses and cancer cells.[2]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the modern synthetic chemist. Its value is derived from the orthogonal reactivity of its two key features: the versatile pyrimidine core and the masked aldehyde side chain. The ability to perform chemistry on the C4-position independently of the C6-position (and vice-versa) provides a powerful and logical pathway to construct complex molecular architectures. For researchers in drug discovery and development, this building block offers a reliable and efficient route to novel pyrimidine-based compounds with significant therapeutic potential.

References

-

Wikipedia. Pyrimidine. [Link]

-

A convenient synthesis of pyrimidinone and pyrimidine containing bisheteroarenes and analogs. RSC Publishing. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link]

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

-

Pyrimidine synthesis. Organic Chemistry Portal. [Link]

-

Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. PMC - PubMed Central. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Semantic Scholar. [Link]

-

Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases. NIH. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

-

Self-Masked Aldehyde Inhibitors of Human Cathepsin L Are Potent Anti-CoV-2 Agents. Frontiers. [Link]

-

6-(METHOXYMETHYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-OL | CAS 68087-13-8. Molbase. [Link]

-

Synthesis of pyrimidines 4a–g and their glucoside derivatives. ResearchGate. [Link]

-

This compound. 试剂仪器网. [Link]

-

Masked aldehyde makes for mild reaction conditions. ResearchGate. [Link]

-

Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. PMC. [Link]

-

Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. [Link]

-

Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. [Link]

-

Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors. PubMed. [Link]

-

The masking of carbonyl groups by 1,2-dimethyl-4,5-di(mercaptomethyl)benzene. Journal of the Chemical Society C: Organic (RSC Publishing). [Link]

-

Retrosynthesis to the alternative masked glutamic... ResearchGate. [Link]

Sources

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The masking of carbonyl groups by 1,2-dimethyl-4,5-di(mercaptomethyl)benzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 1820619-66-6|this compound|BLD Pharm [bldpharm.com]

- 8. calpaclab.com [calpaclab.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architectural Versatility of Substituted Pyrimidinols: A Privileged Scaffold in Modern Medicinal Chemistry

Introduction: The Enduring Significance of the Pyrimidine Core

The pyrimidine ring, a fundamental six-membered heterocycle containing two nitrogen atoms, is a cornerstone of life itself, forming the structural basis of the nucleobases uracil, thymine, and cytosine.[1] This inherent biological relevance has long positioned the pyrimidine scaffold as a "privileged structure" in medicinal chemistry, a framework that has given rise to a remarkable diversity of therapeutic agents.[2] From foundational anticancer and antiviral drugs to a new generation of targeted therapies, the synthetic tractability and diverse biological activities of pyrimidine derivatives have made them a fertile ground for drug discovery.[3][4] This in-depth technical guide focuses on a specific, yet profoundly important, subclass: substituted pyrimidinols. The introduction of a hydroxyl group onto the pyrimidine ring creates unique electronic properties and hydrogen bonding capabilities, unlocking a vast potential for nuanced interactions with biological targets. We will explore the synthesis, diverse biological activities, and structure-activity relationships of substituted pyrimidinols, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their applications in medicinal chemistry.

Synthetic Strategies: Building the Pyrimidinol Core

The construction of the pyrimidinol scaffold can be achieved through several reliable synthetic routes, with the choice of method often dictated by the desired substitution pattern. A prevalent and versatile approach is the cyclocondensation of a β-ketoester with an amidine, often facilitated by ultrasound irradiation for improved yields and shorter reaction times.[5][6] This method allows for the facile introduction of a variety of substituents at different positions of the pyrimidine ring.

Experimental Protocol: Ultrasound-Promoted Synthesis of 4-Pyrimidinols

This protocol details a green and efficient method for the synthesis of highly substituted 4-pyrimidinols.[5]

Materials:

-

β-keto ester (1.0 mmol)

-

Amidine hydrochloride (1.2 mmol)

-

Water (5 mL)

-

Ultrasound bath

-

Standard laboratory glassware

Procedure:

-

In a 25 mL round-bottom flask, dissolve the β-keto ester (1.0 mmol) and the amidine hydrochloride (1.2 mmol) in water (5 mL).

-

Place the flask in an ultrasound bath and irradiate the mixture at a frequency of 40 kHz for 5-15 minutes at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product often precipitates from the reaction mixture. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield the desired 4-pyrimidinol.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

This method's reliance on water as a solvent and the avoidance of harsh reagents make it an environmentally benign approach to pyrimidinol synthesis.[5]

Therapeutic Applications of Substituted Pyrimidinols

The strategic placement of substituents on the pyrimidinol core has yielded compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7]

Anticancer Activity: Targeting the Engines of Cell Proliferation

Substituted pyrimidinols have emerged as potent anticancer agents, often exerting their effects through the inhibition of protein kinases, which are key regulators of cell growth and proliferation.[1] Fused pyrimidine ring systems, such as pyrazolo[3,4-d]pyrimidines, are of particular interest as they are bioisosteres of the purine nucleus and can act as ATP-competitive inhibitors of various kinases.[3]

Table 1: Anticancer Activity of Representative Substituted Pyrimidinols

| Compound ID | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |

| Compound 1 | MCF-7 (Breast) | EGFR Kinase | 6.70 ± 1.02 | [8] |

| Compound 2 | A549 (Lung) | EGFR Kinase | 20.49 ± 2.71 | [8] |

| Compound 3 | HT1080 (Fibrosarcoma) | Caspase-3 activation | 17.50 | [5] |

| Compound 4 | Caco-2 (Colorectal) | Caspase-3 activation | 73.08 | [5] |

| Compound 5 | Hela (Cervical) | Not specified | 74.8 | [5] |

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data in Table 1 illustrates the potential of substituted pyrimidinols to inhibit the growth of various cancer cell lines at micromolar concentrations. The mechanism of action often involves the induction of apoptosis, as evidenced by the activation of key executioner enzymes like caspase-3.[5]

Workflow for In Vitro Anticancer Evaluation

A standard workflow for assessing the anticancer potential of newly synthesized pyrimidinol derivatives involves a series of well-established assays.

Caption: A generalized workflow for the synthesis and in vitro anticancer evaluation of substituted pyrimidinols.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of medicinal chemistry. Substituted pyrimidinols have demonstrated significant anti-inflammatory potential, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes. The selective inhibition of COX-2 over COX-1 is a particularly desirable trait, as it can reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Table 2: Anti-inflammatory Activity of Representative Substituted Pyrimidinols

| Compound ID | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 6 | COX-2 | 0.04 ± 0.02 | >2500 | |

| Compound 7 | COX-2 | 0.04 ± 0.09 | >2500 | |

| Indomethacin (Standard) | COX-1 | 0.21 | - | |

| Celecoxib (Standard) | COX-2 | 0.04 ± 0.01 | - |

The data in Table 2 highlights the potent and selective COX-2 inhibitory activity of certain pyrimidinol derivatives, with potencies comparable to the well-known COX-2 inhibitor, celecoxib.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antimicrobial agents. Substituted pyrimidinols have shown promise as both antibacterial and antifungal agents.[6] The mechanism of action can vary, but often involves the disruption of essential cellular processes in the microorganism.

Table 3: Antimicrobial Activity of Representative Substituted Pyrimidinols

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 8 | Staphylococcus aureus | 0.87 | [6] |

| Compound 9 | Bacillus subtilis | 0.96 | [6] |

| Compound 10 | Escherichia coli | 0.91 | [6] |

| Compound 11 | Pseudomonas aeruginosa | 0.77 | [6] |

| Compound 12 | Candida albicans | 1.73 | [6] |

| Compound 13 | Aspergillus niger | 1.68 | [6] |

MIC: Minimum Inhibitory Concentration, the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.

The broad-spectrum activity of some pyrimidinol derivatives against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens, underscores their potential as versatile antimicrobial agents.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The biological activity of substituted pyrimidinols is highly dependent on the nature and position of the substituents on the pyrimidine ring.[7] Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.

For example, in the context of kinase inhibition, the pyrimidinol core often acts as a scaffold that mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of the kinase.[1][5] Substituents at various positions can then form specific interactions with amino acid residues in the active site, thereby determining the potency and selectivity of the inhibitor.

Caption: A simplified representation of the key structure-activity relationships for pyrimidinol-based kinase inhibitors.

Future Perspectives and Conclusion

Substituted pyrimidinols represent a highly versatile and promising class of compounds in medicinal chemistry. Their synthetic accessibility, coupled with their diverse range of biological activities, ensures their continued relevance in the quest for new and improved therapeutics. Future research will likely focus on the development of more selective and potent pyrimidinol-based inhibitors for a variety of targets. The exploration of novel substitution patterns, the use of computational modeling to guide rational design, and the investigation of pyrimidinols in combination therapies are all exciting avenues for future investigation. The rich chemistry and profound biological potential of the substituted pyrimidinol scaffold guarantee its enduring legacy in the field of drug discovery.

References

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances. Retrieved January 20, 2026, from [Link]

-

Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (2022). Molecules. Retrieved January 20, 2026, from [Link]

-

Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. (2023). Pharmaceuticals. Retrieved January 20, 2026, from [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

-

Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2024). Chemica Sinica. Retrieved January 20, 2026, from [Link]

-

Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters. Retrieved January 20, 2026, from [Link]

-

Ultrasound-Promoted Synthesis of 4-Pyrimidinols and Their Tosyl Derivatives. (2016). Synthesis. Retrieved January 20, 2026, from [Link]

-

Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (2012). International Journal of Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

-

IC50 of the most active compounds. To calculate half maximal inhibitory... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

IC 50 values of samples showing anticancer activity against different cancer cell lines studied. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Minimum Inhibitory Concentration (MIC) values in µg/mL of all the target compounds against different bacterial strains. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Table 1 Molecular modeling consensus scores, IC 50 and NO release (%)... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (2010). Molecules. Retrieved January 20, 2026, from [Link]

-

IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Anti-inflammatory analysis in terms of IC 50 values of the prepared compounds. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

The IC 50 values calculated from the dose-response curves. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (2024). Pharmaceuticals. Retrieved January 20, 2026, from [Link]

-

FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025). Medicinal Research Reviews. Retrieved January 20, 2026, from [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Molecules. Retrieved January 20, 2026, from [Link]

-

SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (2024). PubMed. Retrieved January 20, 2026, from [Link]

-

Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX. Retrieved January 20, 2026, from [Link]

-

Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. (2017). Molecules. Retrieved January 20, 2026, from [Link]

-

Antimicrobial activity in vitro, MIC values expressed in μM for all... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Literature MIC values for tested antibiotics. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). IDEXX. Retrieved January 20, 2026, from [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (2024). Pharmaceuticals. Retrieved January 20, 2026, from [Link]

Sources

- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ultrasound-Promoted Synthesis of 4-Pyrimidinols and Their Tosyl Derivatives [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jchemrev.com [jchemrev.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Characterization of 6-(Diethoxymethyl)-2-methylpyrimidin-4-ol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of the heterocyclic compound 6-(Diethoxymethyl)-2-methylpyrimidin-4-ol. Primarily aimed at researchers, scientists, and professionals in drug development, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide delves into the theoretical underpinnings of these analytical techniques and offers practical, field-proven insights into experimental design and data interpretation, grounded in established scientific principles.

Compound Identity and Structure

Before delving into the spectroscopic data, it is crucial to establish the unequivocal identity of the molecule .

-

Structure:

Caption: Chemical structure of this compound.

The pyrimidin-4-ol core of this molecule is a prevalent scaffold in medicinal chemistry, making its unambiguous characterization a critical step in research and development.[4] The tautomeric equilibrium between the pyrimidin-4-ol and pyrimidin-4(3H)-one forms should be considered, as it can influence the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[5][6][7][8] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atomic nuclei.[5][8] For this compound, both ¹H and ¹³C NMR will provide characteristic signals.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.2 | Triplet | 6H | -O-CH₂-CH₃ | Protons of the two equivalent methyl groups of the diethoxy group, split by the adjacent methylene protons. |

| ~2.3 | Singlet | 3H | -CH₃ | Protons of the methyl group at the C2 position of the pyrimidine ring, with no adjacent protons to couple with. |

| ~3.6 | Quartet | 4H | -O-CH₂ -CH₃ | Protons of the two equivalent methylene groups of the diethoxy group, split by the adjacent methyl protons. |

| ~5.5 | Singlet | 1H | -CH (OEt)₂ | The acetal proton, appearing as a singlet due to the absence of neighboring protons. |

| ~6.0 | Singlet | 1H | Pyrimidine C5-H | The proton on the pyrimidine ring, its chemical shift influenced by the surrounding heteroatoms and substituents. |

| ~11-13 | Broad Singlet | 1H | -OH | The hydroxyl proton, which is expected to be broad and may exchange with deuterium in D₂O. Its chemical shift can be highly variable.[9] |

Predicted ¹³C NMR Spectral Data